molecular formula C19H11NO5 B5842508 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-2-hydroxybenzoic acid

4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-2-hydroxybenzoic acid

Cat. No.: B5842508
M. Wt: 333.3 g/mol
InChI Key: ZYNLTSSIEXTZOF-UHFFFAOYSA-N
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Description

4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-2-hydroxybenzoic acid is a complex organic compound that belongs to the class of benzoisoquinoline derivatives This compound is characterized by its unique structure, which includes a benzoisoquinoline core with dioxo and hydroxybenzoic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-2-hydroxybenzoic acid typically involves multi-step organic reactions. One common method involves the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . This reaction leads to the formation of derivatives containing amino groups, which can be further functionalized to introduce the hydroxybenzoic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-2-hydroxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or acetonitrile, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce hydroquinone derivatives. Substitution reactions can lead to a wide range of functionalized benzoisoquinoline compounds.

Scientific Research Applications

4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-2-hydroxybenzoic acid has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.

    Industry: The compound’s properties make it useful in developing new materials and chemical sensors

Mechanism of Action

The mechanism by which 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-2-hydroxybenzoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and influencing biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-2-hydroxybenzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-(1,3-dioxobenzo[de]isoquinolin-2-yl)-2-hydroxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11NO5/c21-15-9-11(7-8-12(15)19(24)25)20-17(22)13-5-1-3-10-4-2-6-14(16(10)13)18(20)23/h1-9,21H,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYNLTSSIEXTZOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)C4=CC(=C(C=C4)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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